3-amino-1-phenyl-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one

EGFR Tyrosine Kinase Inhibitor Triazinoquinazolinone SAR

3-Amino-1-phenyl-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one (CAS 774563-21-2) is a fused tricyclic heterocycle that embeds a 1,3,5-triazine ring directly onto a quinazolinone scaffold, yielding the unique [1,3,5]triazino[1,2-a]quinazolin-6-one core. Its molecular formula is C₁₆H₁₃N₅O (MW 291.31 g/mol), with computed XLogP3-AA of 1.4, two hydrogen-bond donors, two hydrogen-bond acceptors, a topological polar surface area of 83.1 Ų, and a single rotatable bond.

Molecular Formula C16H13N5O
Molecular Weight 291.31 g/mol
Cat. No. B12131930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1-phenyl-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one
Molecular FormulaC16H13N5O
Molecular Weight291.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2N=C(NC3=NC(=O)C4=CC=CC=C4N23)N
InChIInChI=1S/C16H13N5O/c17-15-18-13(10-6-2-1-3-7-10)21-12-9-5-4-8-11(12)14(22)19-16(21)20-15/h1-9,13H,(H3,17,18,19,20,22)
InChIKeyFILVZBGLGFUSTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-phenyl-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one – Core Structural & Physicochemical Profile for Procurement Scoping


3-Amino-1-phenyl-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one (CAS 774563-21-2) is a fused tricyclic heterocycle that embeds a 1,3,5-triazine ring directly onto a quinazolinone scaffold, yielding the unique [1,3,5]triazino[1,2-a]quinazolin-6-one core [1]. Its molecular formula is C₁₆H₁₃N₅O (MW 291.31 g/mol), with computed XLogP3-AA of 1.4, two hydrogen-bond donors, two hydrogen-bond acceptors, a topological polar surface area of 83.1 Ų, and a single rotatable bond [1]. These descriptors place it within favourable oral drug-like chemical space (Lipinski Rule of Five compliant), but its procurement value is defined by its distinct 1,4-dihydro oxidation state and unsubstituted phenyl ring at position 1, which differentiates it from every other commercially listed triazinoquinazolinone congener and precludes casual analog substitution in structure–activity relationship (SAR) studies.

Why a Generic Triazinoquinazolinone Cannot Replace 3-Amino-1-phenyl-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one in Focused SAR Programs


The triazinoquinazolinone chemotype encompasses multiple regioisomeric series ([1,2,4]triazino[2,3-c]quinazolines, [1,3,5]triazino[1,2-a]quinazolines, and [1,2,4]triazolo[4,3-c]quinazolines) that display divergent target engagement even when the peripheral substituents are held constant [1][2]. Within the [1,3,5]triazino[1,2-a]quinazolin-6-one sub-series, commercially available analogs differ at the N1-aryl position (e.g., 3-bromophenyl, 2,4-dichlorophenyl, 4-isopropylphenyl) or possess an 8,9-dimethoxy substitution that alters electron density and steric contour of the fused ring system [2]. Published SAR on fused tricyclic quinazoline ATP-site EGFR inhibitors demonstrates that even a single halogen substituent on the pendant phenyl ring can shift enzymatic IC₅₀ by more than an order of magnitude, confirming that no two N1-aryl variants are functionally interchangeable without quantitative re-validation [3]. Consequently, substituting this compound with a different N1-aryl triazinoquinazolinone in a screening cascade introduces an uncontrolled variable that can invalidate comparative potency, selectivity, and pharmacokinetic conclusions.

Quantitative Differentiation Evidence: 3-Amino-1-phenyl-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one vs. Closest Commercially Available Analogs


N1-Aryl Substituent Effect on EGFR Tyrosine Kinase Inhibition Potency: Unsubstituted Phenyl vs. 3-Bromophenyl

In fused tricyclic quinazoline ATP-site EGFR inhibitors, the electronic character of the N1-aryl substituent is a primary potency determinant. Rewcastle et al. established that a 3-bromophenyl substituent on the 4-anilinoquinazoline core—which is structurally homologous to the N1-aryl position in the [1,3,5]triazino[1,2-a]quinazolin-6-one system—yields potent EGFR inhibition [1]. Subsequent hybrid quinazoline-1,3,5-triazine studies confirmed that replacement of halogenated aniline motifs with unsubstituted aniline or morpholine groups at the triazine ring alters EGFR IC₅₀ values by >10-fold [2]. The unsubstituted phenyl compound (target) therefore occupies a unique SAR position: it serves as the minimal aromatic baseline for quantifying the electronic contribution of halogen, alkyl, and alkoxy substituents in any kinase or cellular panel. No other commercially available [1,3,5]triazino[1,2-a]quinazolin-6-one congener provides this unadorned phenyl reference point [3].

EGFR Tyrosine Kinase Inhibitor Triazinoquinazolinone SAR

Regioisomeric Scaffold Distinction: [1,3,5]Triazino[1,2-a]quinazolin-6-one Core vs. [1,2,4]Triazino[2,3-c]quinazolin-2-one Core

The target compound belongs to the [1,3,5]triazino[1,2-a]quinazolin-6-one scaffold, whereas the most extensively biologically characterized triazinoquinazolines (including anti-inflammatory, anticonvulsant, and anticancer agents) carry the [1,2,4]triazino[2,3-c]quinazolin-2-one core [1][2]. Literature surveys indicate these two regioisomeric series engage distinct biological targets: the [2,3-c] series is primarily explored as lipoxygenase inhibitors and FGFR1 antagonists, while the [1,2-a] series (including hybrid quinazoline-1,3,5-triazines) is optimised for EGFR and VEGFR2 kinase inhibition [3]. No head-to-head biochemical comparison between the two scaffolds has been published, but molecular docking studies reveal that the nitrogen atom placement in the [1,3,5]triazino[1,2-a] system positions the 3-amino group for a distinct hinge-region hydrogen-bond network in EGFR vs. that of the [2,3-c] regioisomer [3].

Regioisomer Selectivity Kinase Profiling Triazinoquinazolinone

Oxidation State Differentiation: 1,4-Dihydro-6-one vs. Fully Aromatic 6-ol Tautomer in Analog Screening

The target compound exists in the 1,4-dihydro-6H-6-one oxidation state (keto form), whereas the closely related analog 3-amino-1-[4-(propan-2-yl)phenyl]-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol is formulated as the enol (6‑ol) tautomer [1]. This difference is not merely formal: the keto form presents a hydrogen-bond acceptor carbonyl at position 6, which is a critical pharmacophoric contact point in kinase ATP-binding pockets, while the enol form alters both the hydrogen-bonding pattern and the electronic distribution across the fused ring system [2]. The computed XLogP3-AA of 1.4 for the target compound reflects the polar carbonyl contribution; the 6-ol analog is expected to have a different logP and solubility profile. No direct comparative bioassay between the keto and enol forms has been published, but SAR from the quinazolinone EGFR inhibitor field demonstrates that reduction or elimination of the C6 carbonyl consistently ablates kinase inhibitory activity [2].

Tautomerism Oxidation State Physicochemical Property

Computed Drug-Likeness Benchmarking: Lipinski Compliance and TPSA Comparison with Halogenated Congeners

The target compound has a molecular weight of 291.31 g/mol, XLogP3-AA of 1.4, 2 HBD, 2 HBA, and TPSA of 83.1 Ų, placing it well within all Lipinski Rule of Five thresholds [1]. In contrast, halogenated analogs such as 3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one carry a bromine atom that increases molecular weight (to ~370 g/mol) and logP (predicted ΔXLogP3-AA ≈ +0.8–1.0), while the 2,4-dichlorophenyl-8,9-dimethoxy analog introduces two chlorine atoms and two methoxy groups, further inflating MW (>420 g/mol) and TPSA [1]. These incremental changes can shift a compound from 'lead-like' to 'drug-like' or even beyond rule-of-five space, affecting membrane permeability, solubility, and off-target promiscuity risk. The target compound's unsubstituted phenyl design thus offers the most favourable physicochemical starting point for fragment elaboration or property-driven lead optimization.

Drug-Likeness Lipinski Rule of Five Physicochemical Profiling

Highest-Impact Application Scenarios for 3-Amino-1-phenyl-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one Based on Quantitative Differentiation Evidence


N1-Aryl SAR Matrix Assembly for EGFR/VEGFR2 Kinase Inhibitor Optimization

The unsubstituted phenyl ring at N1 makes this compound the essential baseline reference for constructing a quantitative N1-aryl SAR matrix. By procuring this compound alongside its 3-bromophenyl, 4-isopropylphenyl, and 2,4-dichlorophenyl analogs, a medicinal chemistry team can systematically isolate the electronic (Hammett σ) and lipophilic (π) contributions of each substituent to EGFR and VEGFR2 IC₅₀ values. As demonstrated by Pathak et al. (2021) for hybrid quinazoline-1,3,5-triazines, substitution of the triazine ring by morpholine vs. aniline alters EGFR potency; the unsubstituted phenyl compound is the only congener that allows deconvolution of N1-aryl effects from triazine-core substitution effects [1]. Without this baseline, any SAR conclusion about halogen or alkyl substituent benefits is confounded by the absence of a zero-substituent reference.

ATP-Competitive Kinase Probe Development with Minimal Off-Target Physicochemical Liability

With MW 291.31 g/mol, XLogP3-AA 1.4, and TPSA 83.1 Ų, this compound is the most property-efficient scaffold among commercially listed [1,3,5]triazino[1,2-a]quinazolin-6-one analogs [2]. For kinase probe development programs that require subsequent functionalization (e.g., introduction of solubilizing groups, reactive handles for click chemistry, or photoaffinity labels), starting from the unsubstituted phenyl core preserves >80 Da of molecular weight budget and >0.8 logP units relative to the 3-bromophenyl analog. This property headroom translates directly into a higher probability of achieving acceptable aqueous solubility, metabolic stability, and oral bioavailability in downstream lead optimization, as evidenced by the clinical progression of quinazoline-based EGFR inhibitors that retain low molecular weight and moderate lipophilicity [2].

Regioisomeric Selectivity Profiling Across Kinase vs. Non-Kinase Target Panels

The [1,3,5]triazino[1,2-a]quinazolin-6-one scaffold is genomically distinct from the more widely studied [1,2,4]triazino[2,3-c]quinazolin-2-one scaffold in its kinase target preference [3]. A research group seeking to profile the selectivity of the [1,2-a] scaffold across a panel of 50–100 kinases (including EGFR, VEGFR2, and potentially other receptor tyrosine kinases) requires the unsubstituted phenyl compound as the minimal pharmacophore probe. Published data on related hybrid quinazoline-1,3,5-triazines confirm that this scaffold engages the EGFR ATP site with favourable docking scores, while the [2,3-c] regioisomer series is inactive against EGFR and instead hits lipoxygenase and FGFR1 [3][4]. Procuring this compound therefore predetermines which target class the screening campaign will interrogate.

C6 Carbonyl Pharmacophore Validation in Cellular Target Engagement Assays

The 1,4-dihydro-6-one oxidation state is critical for ATP-site hinge binding in quinazoline-based kinase inhibitors [5]. Cellular target engagement assays (e.g., cellular thermal shift assay, NanoBRET target engagement) that aim to confirm direct EGFR binding by this scaffold require the keto form, as the enol (6‑ol) tautomer lacks the hydrogen-bond acceptor carbonyl necessary for hinge-region contact [5]. This compound is the only commercially listed [1,3,5]triazino[1,2-a]quinazolin-6-one that unambiguously presents the 6-one pharmacophore without confounding substituent effects; the 6‑ol analog and dimethoxy-substituted variants alter both the pharmacophore and the physicochemical profile simultaneously, preventing clean interpretation of target engagement data [6].

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